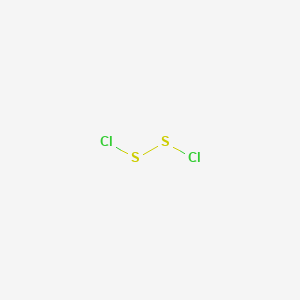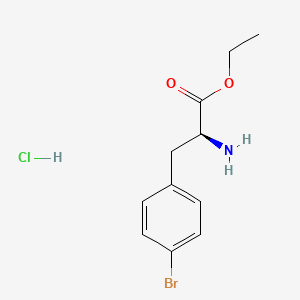
H-Phe(4-Br)-OEt.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Phe(4-Br)-OEt.HCl, also known as 4-bromo-L-phenylalanine ethyl ester hydrochloride, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and an ethyl ester group. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-L-phenylalanine ethyl ester hydrochloride typically involves the esterification of 4-bromo-L-phenylalanine. The process begins with the protection of the amino group of 4-bromo-L-phenylalanine, followed by the esterification of the carboxyl group using ethanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester. The final product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-L-phenylalanine ethyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-L-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethyl ester group can be hydrolyzed to yield 4-bromo-L-phenylalanine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: 4-bromo-L-phenylalanine is the major product.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
4-bromo-L-phenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-bromo-L-phenylalanine ethyl ester hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom and ethyl ester group can influence the compound’s binding affinity and specificity for its molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-L-phenylalanine: The parent compound without the ethyl ester group.
4-bromo-L-phenylalanine methyl ester hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-bromo-D-phenylalanine: The D-enantiomer of 4-bromo-L-phenylalanine.
Uniqueness
4-bromo-L-phenylalanine ethyl ester hydrochloride is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties. The ethyl ester group enhances the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake compared to its parent compound and other derivatives.
Propiedades
Número CAS |
100129-11-1 |
|---|---|
Fórmula molecular |
C11H15BrClNO2 |
Peso molecular |
308.60 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Clave InChI |
ONNVTYWLAUCHJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



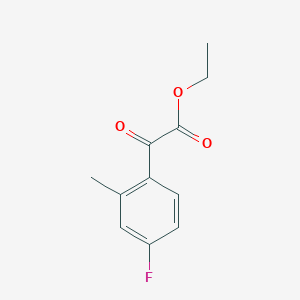

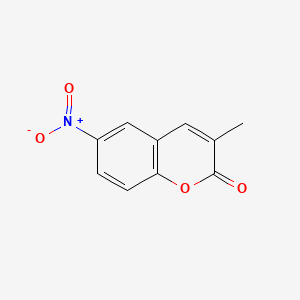

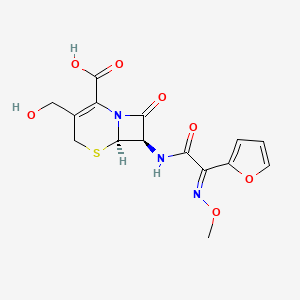
![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)
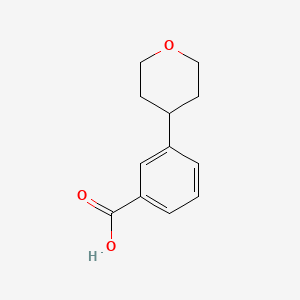
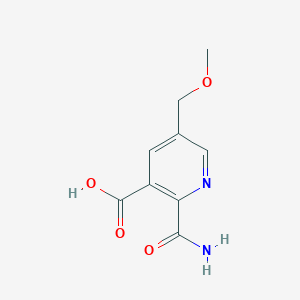
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3416878.png)
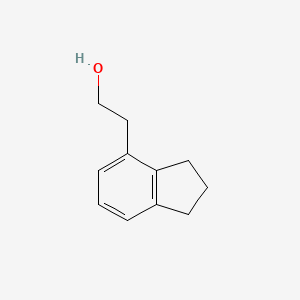
![4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B3416881.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)
